Cas no 690640-26-7 (N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide)

N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide structure
690640-26-7 structure
Product Name:N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide
CAS No:690640-26-7
MF:C26H30FN3O2S
MW:467.598708629608
CID:6535986
Update Time:2025-07-10

N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide
    • Benzamide, N-[5-ethyl-3-[(3-fluorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-thienyl]-
    • Inchi: 1S/C26H30FN3O2S/c1-2-22-18-23(26(33-22)28-25(32)19-7-4-3-5-8-19)24(20-9-6-10-21(27)17-20)30-13-11-29(12-14-30)15-16-31/h3-10,17-18,24,31H,2,11-16H2,1H3,(H,28,32)
    • InChI Key: ZMPMBLFBCHYUHG-UHFFFAOYSA-N
    • SMILES: C(NC1SC(CC)=CC=1C(C1=CC=CC(F)=C1)N1CCN(CCO)CC1)(=O)C1=CC=CC=C1

Experimental Properties

  • Density: 1.259±0.06 g/cm3(Predicted)
  • Boiling Point: 546.5±50.0 °C(Predicted)
  • pka: 13.10±0.70(Predicted)

N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide Pricemore >>

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Additional information on N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide

Research Brief on N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide (CAS: 690640-26-7)

Recent studies on the compound N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide (CAS: 690640-26-7) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique piperazine-thiophene scaffold, has garnered attention for its promising pharmacological properties, particularly in targeting central nervous system (CNS) disorders and inflammatory pathways. The structural complexity of this molecule, featuring a fluorophenyl group and a hydroxyethyl side chain, suggests a high degree of specificity and binding affinity to relevant biological targets.

One of the key findings from recent research is the compound's interaction with serotonin and dopamine receptors, which are critical in the treatment of neuropsychiatric conditions such as schizophrenia and depression. In vitro studies have demonstrated that N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide exhibits selective binding to 5-HT2A and D2 receptors, with an IC50 value in the nanomolar range. This selectivity is attributed to the strategic placement of the fluorophenyl moiety, which enhances the compound's ability to penetrate the blood-brain barrier (BBB) and interact with CNS targets.

Further investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution properties. Preclinical trials in animal models have shown that the compound achieves steady-state plasma concentrations within 2 hours of oral administration, with a half-life of approximately 6 hours. These findings suggest that N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide could be a viable candidate for further development as an oral therapeutic agent.

In addition to its CNS applications, recent studies have explored the anti-inflammatory potential of this compound. Molecular docking simulations have indicated that it may inhibit key enzymes in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2), thereby reducing the production of pro-inflammatory mediators. This dual mechanism of action—targeting both neurological and inflammatory pathways—positions the compound as a versatile tool for treating complex diseases with overlapping pathologies.

Despite these promising results, challenges remain in optimizing the compound's safety profile and minimizing off-target effects. Current research is focused on structural modifications to enhance selectivity and reduce potential toxicity. For instance, replacing the hydroxyethyl group with alternative polar substituents is being investigated to improve metabolic stability. Additionally, advanced formulation strategies, such as nanoparticle-based delivery systems, are being explored to enhance bioavailability and target specificity.

In conclusion, N-{5-ethyl-3-(3-fluorophenyl)4-(2-hydroxyethyl)piperazin-1-ylmethylthiophen-2-yl}benzamide (CAS: 690640-26-7) represents a promising scaffold for the development of next-generation therapeutics. Its unique structural features and multifaceted pharmacological activities make it a compelling subject for ongoing research. Future studies will need to address the translational challenges to bring this compound closer to clinical application, but the current data underscore its potential to address unmet medical needs in both neurology and immunology.

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